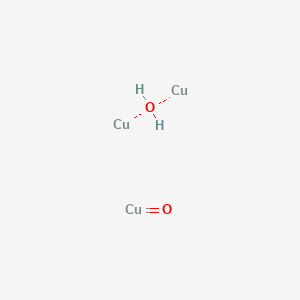

Copper;oxocopper;hydrate

Beschreibung

The compound "Copper;oxocopper;hydrate" refers to a hydrated copper-based material, though its exact stoichiometry and structure require clarification based on available evidence. The term "oxocopper" is synonymous with copper chromite (Cu₂Cr₂O₅), a mixed oxide of copper and chromium, often used as a catalyst in organic reactions such as alcohol oxidation . Hydrated forms of copper oxides or salts, such as CuSO₄·5H₂O or hydrated Cu²⁺ species in zeolites, are also relevant. For instance, hydrated Cu²⁺ in zeolites exhibits dynamic coordination geometries (e.g., distorted octahedral or square pyramidal structures) that enhance catalytic activity in methane-to-methanol conversion . This compound’s versatility arises from its structural adaptability, hydration-dependent reactivity, and redox-active copper centers.

Eigenschaften

CAS-Nummer |

82010-82-0 |

|---|---|

Molekularformel |

Cu3H2O2 |

Molekulargewicht |

224.65 g/mol |

IUPAC-Name |

copper;oxocopper;hydrate |

InChI |

InChI=1S/3Cu.H2O.O/h;;;1H2; |

InChI-Schlüssel |

DTRKHYBBACKXRK-UHFFFAOYSA-N |

Kanonische SMILES |

O.O=[Cu].[Cu].[Cu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper oxide hydrate can be synthesized through various methods, including chemical reduction, microemulsion techniques, polyol processes, and thermal decomposition of organic precursors . The chemical reduction method involves reducing copper salts with reducing agents such as hydrazine or sodium borohydride under controlled conditions. The microemulsion technique uses surfactants to create a stable environment for the formation of nanoparticles. The polyol process involves the reduction of copper salts in a polyol medium, such as ethylene glycol, at elevated temperatures. Thermal decomposition of organic precursors involves heating copper-containing organic compounds to decompose them into copper oxide nanoparticles.

Industrial Production Methods: In industrial settings, copper oxide hydrate is typically produced through the chemical reduction method due to its efficiency and scalability. This method involves the reduction of copper salts, such as copper sulfate, with reducing agents like hydrazine or sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of copper oxide hydrate with the desired properties .

Analyse Chemischer Reaktionen

Types of Reactions: Copper oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, copper oxide hydrate can be oxidized to form higher oxidation state compounds, such as copper(II) oxide. In reduction reactions, it can be reduced to metallic copper. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.

Common Reagents and Conditions: Common reagents used in the reactions of copper oxide hydrate include oxidizing agents like hydrogen peroxide and reducing agents like hydrazine and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed: The major products formed from the reactions of copper oxide hydrate include copper(II) oxide, metallic copper, and various substituted copper compounds. These products have diverse applications in different fields, including catalysis, electronics, and medicine .

Wissenschaftliche Forschungsanwendungen

Copper oxide hydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction reactions. In biology, it is used in the synthesis of nanoparticles with antimicrobial properties. In medicine, copper oxide hydrate is explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of electronic components, such as semiconductors and sensors .

Wirkmechanismus

The mechanism of action of copper oxide hydrate involves its ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes. In biological systems, copper ions can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in antimicrobial applications, where copper oxide hydrate is used to kill bacteria and other pathogens by inducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares "Copper;oxocopper;hydrate" with structurally or functionally related copper compounds, including oxides, hydroxides, and hydrated salts. Key parameters include molecular formula, structure, hydration state, catalytic activity, and applications.

Key Findings:

Structural Flexibility :

- Copper chromite (Cu₂Cr₂O₅) and hydrated Cu²⁺ in zeolites exhibit structural adaptability. Copper chromite’s mixed oxide lattice enables redox activity, while zeolite-supported Cu²⁺ adopts geometries (e.g., square planar or distorted square pyramidal) that optimize methane activation .

- Hydrated salts like CuSO₄·5H₂O feature rigid water coordination, limiting catalytic versatility compared to dynamic zeolite-hosted Cu²⁺ .

Catalytic Performance: Copper chromite achieves >90% efficiency in alcohol oxidation due to synergistic Cu-Cr interactions . Hydrated Cu²⁺ in zeolites shows superior methane-to-methanol selectivity (70–80%) with H₂O₂, outperforming O₂ or NO₃⁻-based systems . Random forest models identify EXAFS-derived descriptors (e.g., FT-EXAFS peak intensities at 1.5–2.1 Å) as critical for activity . CuO and Cu₂O are less selective in methane oxidation but effective in CO oxidation and photocatalysis .

Thermal Stability :

- Copper chromite decomposes above 300°C, limiting high-temperature applications .

- Zeolite-supported Cu²⁺ retains activity up to 150°C, while CuO remains stable beyond 800°C .

Industrial Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.